molecular formula C17H27NO2 B4026245 N,N-di(butan-2-yl)-2-ethoxybenzamide

N,N-di(butan-2-yl)-2-ethoxybenzamide

Cat. No.: B4026245
M. Wt: 277.4 g/mol
InChI Key: WFILESMNFDBQKK-UHFFFAOYSA-N
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Description

N,N-di(butan-2-yl)-2-ethoxybenzamide is a benzamide derivative characterized by two branched butan-2-yl groups attached to the nitrogen atom and an ethoxy substituent at the ortho position of the aromatic ring. Its molecular formula is inferred as C₁₇H₂₅NO₂ (based on substituent analysis), with a molecular weight of approximately 275.39 g/mol. The ethoxy group enhances electron-donating effects, while the bulky butan-2-yl substituents contribute to steric hindrance and lipophilicity.

Properties

IUPAC Name

N,N-di(butan-2-yl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-6-13(4)18(14(5)7-2)17(19)15-11-9-10-12-16(15)20-8-3/h9-14H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFILESMNFDBQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-di(butan-2-yl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with butan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium iodide (NaI) in acetone or thiourea in ethanol.

Major Products:

    Oxidation: Formation of 2-ethoxybenzoic acid derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated or thiolated benzamides.

Scientific Research Applications

N,N-di(butan-2-yl)-2-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized as a stabilizer or additive in various industrial processes, including polymer production and material science.

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N,N-di(butan-2-yl)-2-ethoxybenzamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (N-/Aromatic) logP Hydrogen Bond Donors/Acceptors Key Features Reference
This compound C₁₇H₂₅NO₂* 275.39 N: butan-2-yl; Ar: 2-ethoxy ~4.1† 1 donor, 3 acceptors High lipophilicity, steric hindrance
N,N-diethyl-2-ethoxybenzamide C₁₂H₁₇NO₂ 207.27 N: ethyl; Ar: 2-ethoxy 2.5‡ 1 donor, 3 acceptors Moderate lipophilicity
N-(2,4-dimethylphenyl)-2-ethoxybenzamide C₁₇H₁₉NO₂ 269.34 N: H; Ar: 2-ethoxy, 2,4-dimethyl 3.98 1 donor, 3 acceptors Planar aromatic system, moderate logP
N,N-dibenzyl-2-ethoxybenzamide C₂₃H₂₃NO₂ 345.44 N: benzyl; Ar: 2-ethoxy ~5.0† 1 donor, 3 acceptors High molecular weight, π-π stacking
N,N-di(butan-2-yl)-2,6-dichlorobenzamide C₁₅H₂₁Cl₂NO 314.24 N: butan-2-yl; Ar: 2,6-dichloro ~4.8† 1 donor, 3 acceptors Electron-withdrawing Cl substituents

*Inferred formula; †Estimated via analog comparison; ‡Calculated using data.

Key Observations:

Lipophilicity : The butan-2-yl groups in the target compound increase logP (~4.1) compared to smaller alkyl chains (e.g., ethyl, logP ~2.5) . Dibenzyl and dichloro analogs exhibit even higher logP due to aromatic or halogen substituents .

Electronic Effects: The ethoxy group’s electron-donating nature contrasts with the electron-withdrawing dichloro substituents in C₁₅H₂₁Cl₂NO, which may influence aromatic electrophilic substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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